

Application Note: CaZrO₃ Refractory Systems for High-Purity Titanium Melting

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Compound of Interest

Compound Name: Calcium zirconium oxide

CAS No.: 11129-15-0

Cat. No.: B078997

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Executive Summary & Scientific Rationale

Titanium and its alloys (e.g., Ti-6Al-4V, TiAl) possess high chemical reactivity in the molten state (

), aggressively reducing standard refractory oxides like

,

, and

. This interaction results in oxygen embrittlement (formation of the

-case) and metallic contamination, compromising mechanical integrity.

Calcium Zirconate (

) has emerged as a superior alternative due to its high thermodynamic stability and specific resistance to corrosion by titanium melts. Unlike CaO, it is not hygroscopic; unlike

, it offers a cost-effective perovskite structure that minimizes the chemical potential gradient driving oxygen dissolution.

Thermodynamic Stability Comparison

The Gibbs Free Energy of formation (

) indicates stability. At

, exhibits exceptional stability, minimizing the reduction reaction:

Refractory Material	Melting Point ()	Reactivity with Ti Melt	Key Drawback
Alumina ()	2072	High	Severe O contamination; Al dissolution.
Yttria ()	2425	Low	High cost; poor thermal shock resistance.
Calcia ()	2572	Low	Extremely hygroscopic (hydration issues).
Calcium Zirconate ()	2368	Very Low	Requires precise sintering control.

Protocol A: Fabrication of High-Density CaZrO₃ Crucibles

Objective: Produce a crucible with

relative density and zero silica content to prevent melt contamination.

Raw Materials & Precursors

- Primary Powder: Fused

powder (purity

), particle size distribution

- Sintering Aid:

(0.5 wt%) can be added to promote densification, though pure phase is preferred for maximum inertness.

- Binder System:CRITICAL: Do NOT use colloidal silica or ethyl silicate. Use an organic, water-based binder (e.g., Ammonium Polyacrylate or PVA) that burns off cleanly.

Slip Casting Workflow

- Slurry Preparation:

- Mix

powder with deionized water (solid loading: 70–75 wt%).

- Add dispersant (0.5 wt% Ammonium Polyacrylate) to reduce viscosity.

- Ball mill for 24 hours using Zirconia media to break agglomerates.

- Degassing: Vacuum degas the slurry for 15 minutes to remove entrapped air bubbles.

- Casting:

- Pour slurry into a Plaster of Paris mold coated with a thin layer of graphite or boron nitride release agent.

- Maintain casting time (approx. 10–15 mins) to achieve a wall thickness of 4–6 mm.

- Drain excess slurry and allow the green body to dry in the mold for 4 hours.

- Drying:

- Air dry at

for 24 hours.

- Oven dry at

for 12 hours to remove pore water.

Sintering Cycle (The "Crucible Strategy")

The sintering profile is critical to close open porosity and stabilize the perovskite phase.

- Ramp 1:

to

(Binder burnout - hold 2 hours).

- Ramp 2:

to

.

- Soak: Hold at

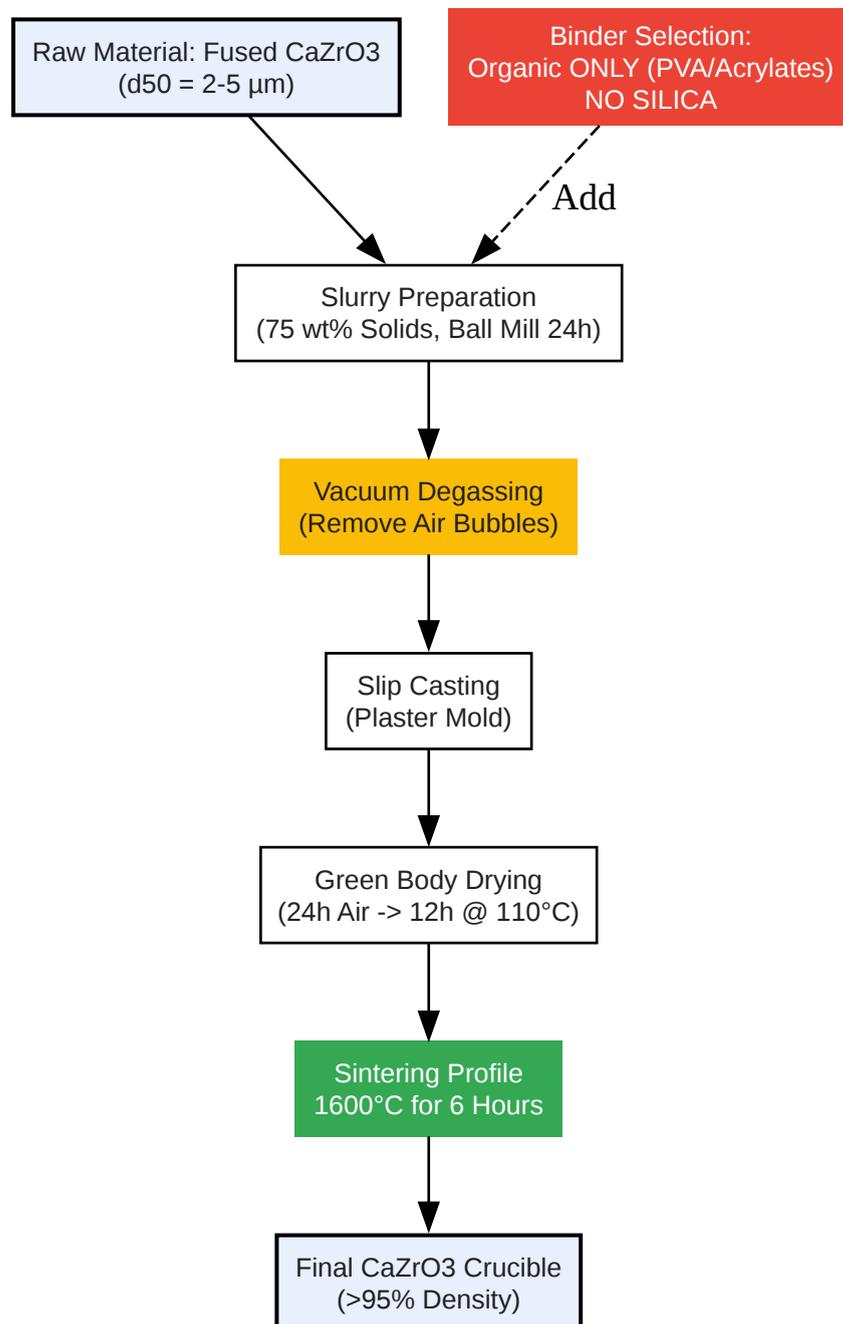
for 6 hours.

- Cooling:

to room temperature.

Visualization: Fabrication Logic

The following diagram illustrates the critical decision points in the fabrication process to ensure crucible integrity.



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Figure 1: Workflow for the fabrication of high-purity CaZrO₃ crucibles, emphasizing the exclusion of silica binders.

Protocol B: Melting Titanium Alloys (VIM)

Objective: Melt Ti-6Al-4V with minimal oxygen uptake (<500 ppm increase).

Furnace Setup

- Equipment: Vacuum Induction Melting (VIM) furnace.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Atmosphere: High vacuum () or high-purity Argon backfill ().
- Crucible Loading: Place the sintered crucible inside a backup safety crucible (usually graphite or ramming mix) to contain potential leaks.

Melting Procedure

- Charge Loading: Load clean Ti-alloy billets. Avoid fine scrap which has high surface area (high initial oxygen).
- Heating: Ramp power to achieve melting.
 - Note: has lower thermal shock resistance than graphite. Ramp slowly () in the lower temperature range.
- Superheat Control:
 - Target Melt Temperature: (approx. superheat).
 - Strict Limit: Do not exceed . Higher temperatures exponentially increase the dissolution rate of into the melt.

- Hold Time: Minimize hold time.
 - Optimum: < 5 minutes at superheat.
 - Mechanism: The reaction is diffusion-controlled. Longer time = thicker reaction layer.
- Casting: Tilt pour into the mold (investment shell or permanent mold).

Mechanism of Interaction

Understanding the interface is key to troubleshooting. When molten Ti contacts

, a limited reaction occurs:

However, because

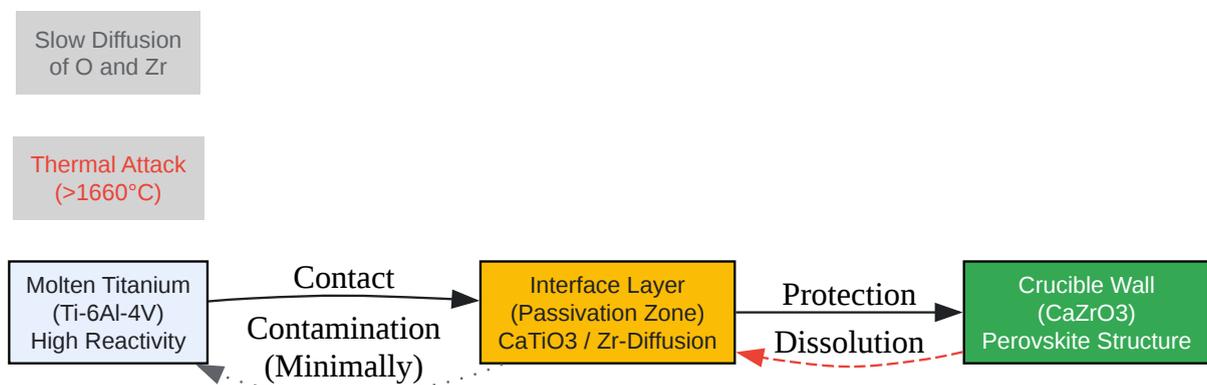
is thermodynamically more stable than titanium oxides, the

component largely remains at the interface, while some

and

diffuse into the melt. In high-quality crucibles, this forms a passivation layer (often perovskite-derivatives like

or simply a Zr-enriched zone) that slows further attack.



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Figure 2: Schematic of the melt-crucible interaction.[3][4] The stability of CaZrO₃ limits the diffusion of Oxygen into the Titanium melt.

Post-Process Validation

To validate the protocol, perform the following checks on the solidified ingot:

- Visual Inspection: The crucible surface should show minimal erosion. A "washed out" surface indicates excessive superheat.
- Microhardness Profile:
 - Cut a cross-section of the cast ingot.
 - Measure Vickers Hardness () from the surface (contact side) to the center.
 - Pass Criteria: Hardness increase at the surface should be compared to the bulk. A spike indicates severe -case formation (oxygen contamination).
- Chemical Analysis (IGF):
 - Use Inert Gas Fusion to measure bulk Oxygen content.
 - Target:
(or within ASTM B367 limits).

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